![molecular formula C10H16O4 B13458209 3,9-Dioxaspiro[5.5]undecane-2-carboxylicacid](/img/structure/B13458209.png)
3,9-Dioxaspiro[5.5]undecane-2-carboxylicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,9-Dioxaspiro[55]undecane-2-carboxylic acid is a spiro compound characterized by a unique structure where two oxygen atoms are incorporated into a spirocyclic framework
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,9-Dioxaspiro[5.5]undecane-2-carboxylic acid typically involves the formation of the spirocyclic structure through cyclization reactions. One common method involves the reaction of diols with carbonyl compounds under acidic conditions to form the spirocyclic ring. The reaction conditions often include the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of 3,9-Dioxaspiro[5.5]undecane-2-carboxylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
3,9-Dioxaspiro[5.5]undecane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the spirocyclic carbon atoms, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or thiols under appropriate conditions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, ketones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
3,9-Dioxaspiro[5.5]undecane-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex spirocyclic compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3,9-Dioxaspiro[5.5]undecane-2-carboxylic acid involves its interaction with molecular targets through its spirocyclic structure. The compound can form hydrogen bonds, coordinate with metal ions, and participate in various chemical interactions, influencing biological pathways and chemical reactions. The specific molecular targets and pathways depend on the context of its application, such as enzyme inhibition in biological systems or catalytic activity in chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,5-Dioxaspiro[5.5]undecane-2,4-dione: Another spirocyclic compound with similar structural features but different functional groups.
3,9-Diazaspiro[5.5]undecane: Contains nitrogen atoms in the spirocyclic framework, leading to different chemical properties and applications.
Uniqueness
3,9-Dioxaspiro[5Its ability to undergo various chemical reactions and form stable spirocyclic structures makes it a valuable compound in research and industry .
Eigenschaften
Molekularformel |
C10H16O4 |
|---|---|
Molekulargewicht |
200.23 g/mol |
IUPAC-Name |
3,9-dioxaspiro[5.5]undecane-4-carboxylic acid |
InChI |
InChI=1S/C10H16O4/c11-9(12)8-7-10(3-6-14-8)1-4-13-5-2-10/h8H,1-7H2,(H,11,12) |
InChI-Schlüssel |
INZXOPMGPVLTAA-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCC12CCOC(C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


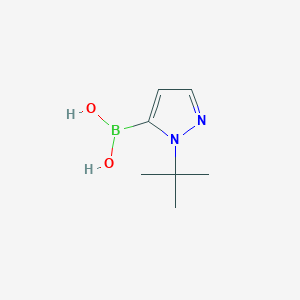
![endo-3-(9H-fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B13458137.png)
![6-Chloro-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B13458139.png)
![Tert-butyl 2,6-diazabicyclo[5.1.0]octane-2-carboxylate](/img/structure/B13458148.png)
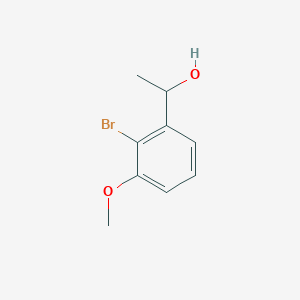
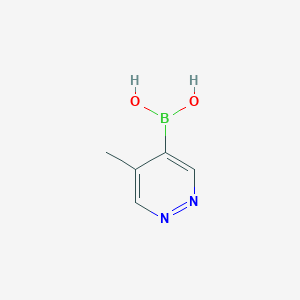
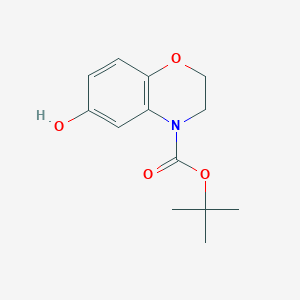
![methyl 2-{6-bromo-1H-pyrrolo[3,2-b]pyridin-1-yl}acetate](/img/structure/B13458176.png)

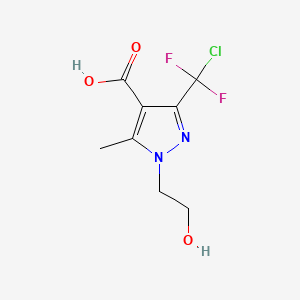
![4-[(2-Bromopyridin-4-yl)formamido]but-3-enoic acid](/img/structure/B13458190.png)
![Ethyl 8-benzyl-10,10-difluoro-8-azabicyclo[4.3.1]decane-1-carboxylate](/img/structure/B13458191.png)

![methyl 4-[(N-methylacetamido)methyl]benzoate](/img/structure/B13458207.png)
